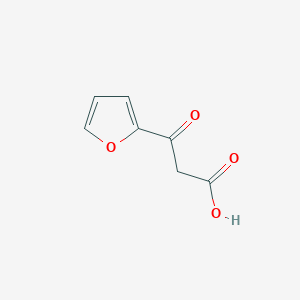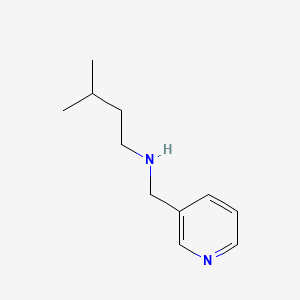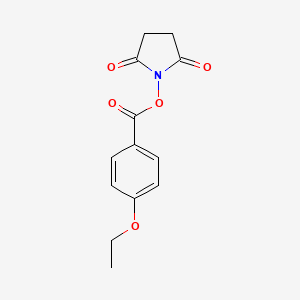
1-(3-Hydroxy-2-methylphenyl)ethanone
Vue d'ensemble
Description
“1-(3-Hydroxy-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 69976-81-4 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The InChI code for this compound is 1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C9H10O2 . This indicates that the compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 150.18 . It is recommended to be stored in a refrigerated environment .Applications De Recherche Scientifique
Molecular Docking and ADMET Studies Ethanone, 1-(2-hydroxy-5-methyl phenyl), which is structurally similar to 1-(3-Hydroxy-2-methylphenyl)ethanone, has demonstrated notable anti-microbial properties. This compound, found in various plant extracts, shows potential in binding with proteins in Staphylococcus aureus. Molecular docking studies revealed strong binding affinities with specific proteins, indicating its potential for antimicrobial applications. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies showed compliance with Lipinski's rule, suggesting good pharmacokinetic properties (Medicharla SRI SATYA, S. B. V., & Aiswariya, 2022).
Antibacterial and Anti-inflammatory Activities Certain derivatives of 1-(2-hydroxyphenyl)ethanone, including 1-(2,4-dihydroxy-3-methylphenyl)-2-(3-chlorophenyl)-ethanone, have shown significant antibacterial and anti-inflammatory activities. These compounds, acting as 5-lipoxygenase inhibitors, exhibit potential in inhibiting bacterial growth of Escherichia coli and Staphylococcus aureus. They also demonstrate antioxidant behavior, further emphasizing their therapeutic potential (Y. Vásquez-Martínez, C. Torrent, et al., 2019).
Synthesis and Evaluation in Medicinal Chemistry Derivatives of 1-(2-hydroxyphenyl)ethanone have been synthesized and evaluated for various biological activities. For instance, studies on paeonol and its analogues have demonstrated their role as inhibitors of platelet aggregation, which is crucial in cardiovascular diseases. These compounds exhibit potential in developing new therapeutic agents (K. G. Akamanchi, P. Padmawar, et al., 1999).
Propriétés
IUPAC Name |
1-(3-hydroxy-2-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMOESHBYCGMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


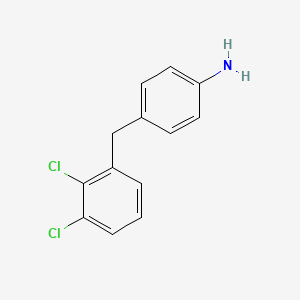

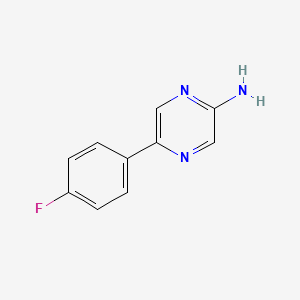

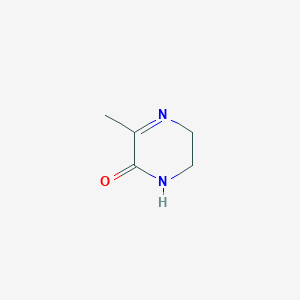
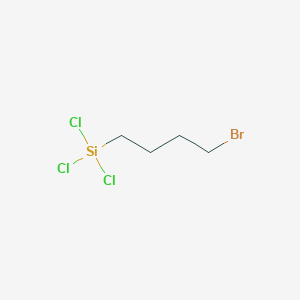
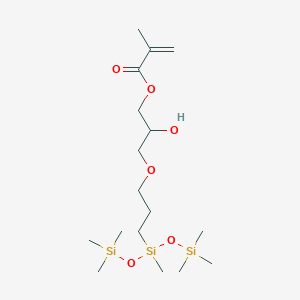
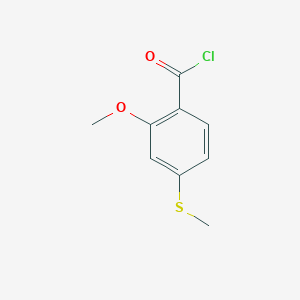
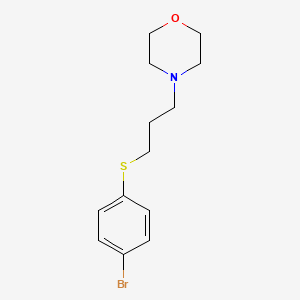
![3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B3150967.png)
